1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-4-amine
Overview
Description
Preparation Methods
The synthesis of 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-4-amine involves several steps. One common synthetic route includes the reaction of 2,4-dimethylphenol with formaldehyde to form 2,4-dimethylphenoxymethanol. This intermediate is then reacted with 4-aminopyrazole under suitable conditions to yield the final product . The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .
Chemical Reactions Analysis
1-[(2,4-Dimethylphenoxy)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Scientific Research Applications
1-[(2,4-Dimethylphenoxy)methyl]-1H-pyrazol-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
1-[(2,4-Dimethylphenoxy)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
This compound hydrochloride: This compound is a hydrochloride salt form and may have different solubility and stability properties.
1-[(2,4-Dimethylphenoxy)methyl]-N-(4-ethylphenyl)-1H-pyrazole-3-carboxamide:
The uniqueness of this compound lies in its specific structure and the potential biological activities it may exhibit, making it a valuable compound for research purposes .
Properties
IUPAC Name |
1-[(2,4-dimethylphenoxy)methyl]pyrazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-3-4-12(10(2)5-9)16-8-15-7-11(13)6-14-15/h3-7H,8,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLPUYNJHUGYBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCN2C=C(C=N2)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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